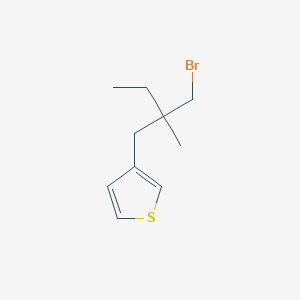
3-(2-(Bromomethyl)-2-methylbutyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Bromomethyl)-2-methylbutyl)thiophene is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Bromomethyl)-2-methylbutyl)thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds under mild conditions and yields the desired brominated product with high efficiency.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Bromomethyl)-2-methylbutyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Polymerization: Thiophene derivatives can polymerize under certain conditions, forming conductive polymers with applications in electronics.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu), which facilitate the substitution of the bromomethyl group.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Polymerization: Catalysts like iron(III) chloride (FeCl3) are employed in the polymerization of thiophene derivatives.
Major Products Formed
Substitution Products: Various substituted thiophenes with different functional groups.
Oxidized Products: Thiophene oxides and sulfoxides.
Polythiophenes: Conductive polymers with applications in organic electronics.
Applications De Recherche Scientifique
3-(2-(Bromomethyl)-2-methylbutyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(2-(Bromomethyl)-2-methylbutyl)thiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative with similar reactivity but different substituent positions.
3-Bromothiophene: Lacks the methylbutyl group, resulting in different chemical properties and applications.
Uniqueness
3-(2-(Bromomethyl)-2-methylbutyl)thiophene is unique due to its specific substituents, which confer distinct reactivity and potential applications. Its bromomethyl group enhances its utility in nucleophilic substitution reactions, while the methylbutyl group influences its solubility and electronic properties.
Propriétés
Formule moléculaire |
C10H15BrS |
|---|---|
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
3-[2-(bromomethyl)-2-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15BrS/c1-3-10(2,8-11)6-9-4-5-12-7-9/h4-5,7H,3,6,8H2,1-2H3 |
Clé InChI |
FCQMXZUHSXVSQY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC1=CSC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


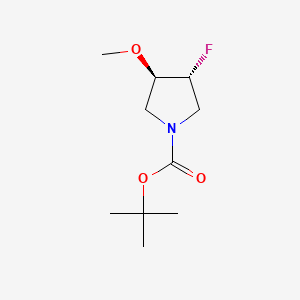
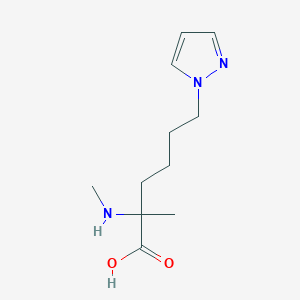
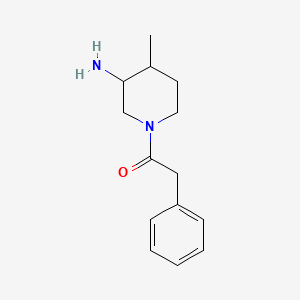

![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)

![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)
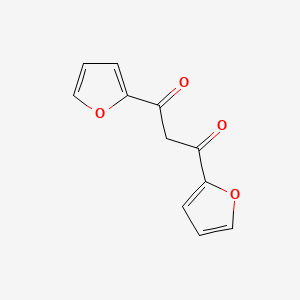

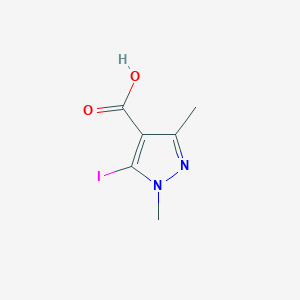
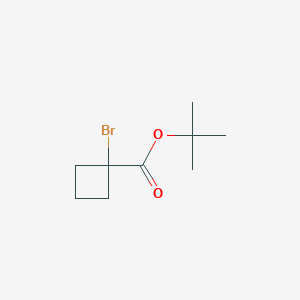
![Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid](/img/structure/B13494132.png)
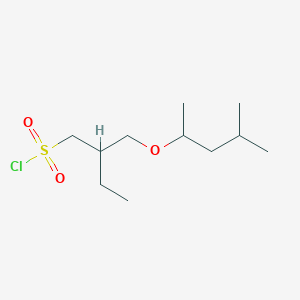
![Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13494141.png)
